2-Bromo-5-nitrobenzene-1-sulfonyl fluoride
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Overview
Description
2-Bromo-5-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrFNO4S and a molecular weight of 284.06 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride typically involves the following steps:
Nitration: The starting material, bromobenzene, undergoes nitration to introduce a nitro group at the para position relative to the bromine atom.
Sulfonylation: The nitro-substituted bromobenzene is then subjected to sulfonylation using sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitrobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reaction conditions typically involve the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in an alcoholic solvent.
Electrophilic Aromatic Substitution: Electrophiles such as alkyl halides or acyl halides are used in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and a solvent (e.g., dichloromethane).
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 2-bromo-5-aminobenzene-1-sulfonyl fluoride.
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Bromo-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: It is used in the study of enzyme inhibitors, particularly those targeting serine proteases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Bromo-5-nitrobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-Bromo-5-nitrobenzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonyl fluoride group
Uniqueness
2-Bromo-5-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
2-bromo-5-nitrobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXQYYCYUQZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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